Ihmt-trk-284

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27N7OS |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

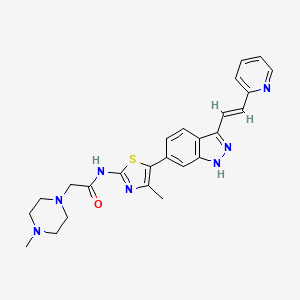

2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |

InChI Key |

CHLFFSKXUJQLQO-VQHVLOKHSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

IHMT-TRK-284: A Deep Dive into the Mechanism of Action of a Novel Type II TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHMT-TRK-284 is a potent and orally bioavailable, type II inhibitor of the tropomyosin receptor kinase (TRK) family. This document provides a comprehensive technical overview of its mechanism of action, focusing on its inhibitory profile, impact on downstream signaling, and its efficacy against both wild-type and clinically relevant mutant TRK kinases. The information is compiled from publicly available preclinical data.

Core Mechanism of Action: Type II Inhibition of TRK Kinases

This compound functions as a type II kinase inhibitor, a class of drugs that bind to the inactive "DFG-out" conformation of the kinase domain.[1] This contrasts with type I inhibitors that bind to the active "DFG-in" conformation.[1] This specific binding mode allows this compound to overcome certain mutations that confer resistance to type I inhibitors.

The primary molecular targets of this compound are the three members of the TRK family: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptor tyrosine kinases are crucial for neuronal development and function but can become potent oncogenic drivers when constitutively activated by gene fusions (NTRK fusions).[1]

Upon binding to the ATP-binding pocket of the TRK kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition abrogates the downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth.

In Vitro Inhibitory Activity

Quantitative analysis demonstrates the high potency of this compound against all three TRK family members. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong and specific interaction with its targets.

| Target | IC50 (nM) |

| TRKA | 10.5 |

| TRKB | 0.7 |

| TRKC | 2.6 |

Data compiled from publicly available sources.

A key feature of this compound is its ability to inhibit TRK kinases harboring mutations that confer resistance to first and second-generation TRK inhibitors. This includes mutations in the ATP binding pocket and the DFG motif.

| Mutant TRKA | GI50 (µM) |

| BaF3-LMNA-TRKA | 0.007 ± 0.001 |

| BaF3-LMNA-TRKA-V573M | 0.003 ± 0.001 |

| BaF3-LMNA-TRKA-F589L | 0.004 ± 0.001 |

| BaF3-LMNA-TRKA-G595R | 0.194 ± 0.013 |

| BaF3-LMNA-TRKA-G667C | 0.034 ± 0.002 |

| BaF3-LMNA-TRKA-G667S | 0.002 ± 0.001 |

GI50 represents the concentration for 50% of maximal inhibition of cell growth. Data obtained from studies on engineered BaF3 cell lines expressing the respective TRKA mutants.

Inhibition of Downstream Signaling Pathways

Activation of TRK receptors triggers a cascade of intracellular signaling events. This compound, by blocking the initial phosphorylation event, effectively shuts down these pro-tumorigenic pathways. The three major signaling axes inhibited by this compound are:

-

RAS-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.

The following diagram illustrates the points of inhibition by this compound within these key signaling cascades.

Caption: Inhibition of TRK signaling pathways by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on the published data, the following methodologies were likely employed.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against TRKA, TRKB, and TRKC.

-

General Methodology: Recombinant human TRK kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays (e.g., using ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Proliferation Assays

-

Objective: To assess the anti-proliferative effect of this compound on cells dependent on TRK signaling.

-

General Methodology: BaF3 cells, an IL-3 dependent murine pro-B cell line, are engineered to express various NTRK fusion proteins or mutants. These cells are then cultured in the absence of IL-3, making their survival and proliferation dependent on the activity of the expressed TRK kinase. The cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the resulting dose-response curves.

Caption: General workflow for cellular proliferation assays.

Western Blot Analysis

-

Objective: To confirm the inhibition of TRK phosphorylation and downstream signaling pathways in a cellular context.

-

General Methodology: Cancer cell lines with known NTRK fusions (e.g., KM-12 colorectal cancer cells) are treated with this compound at various concentrations for a defined period. Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is probed with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated downstream effectors (e.g., p-ERK, p-AKT), and their total protein counterparts. A loading control (e.g., GAPDH or β-actin) is also included. The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to assess the degree of inhibition.[2]

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Methodology: Immunocompromised mice are subcutaneously implanted with cancer cells that are driven by NTRK fusions (e.g., KM-12 cells or engineered BaF3 cells). Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at different dose levels, and tumor growth is monitored over time by measuring tumor volume. Body weight and general health of the animals are also recorded to assess toxicity. At the end of the study, the tumors may be excised for further analysis (e.g., pharmacodynamic studies to confirm target engagement).

Conclusion

This compound is a highly potent, type II TRK inhibitor with a favorable preclinical profile. Its mechanism of action, centered on the inhibition of the inactive "DFG-out" conformation of the TRK kinases, allows it to effectively block downstream pro-tumorigenic signaling and overcome key resistance mutations. The robust in vitro and in vivo activity of this compound positions it as a promising therapeutic candidate for the treatment of cancers driven by NTRK gene fusions or mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the TRK Binding Affinity and Kinetics of Ihmt-trk-284

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary research article detailing the specific experimental protocols for the generation of the following data on Ihmt-trk-284 was not publicly accessible at the time of writing. Therefore, the experimental methodologies described herein are representative protocols for such assays and may not be the exact methods used to generate the presented data.

Introduction

This compound, also identified as compound 34, is a potent, orally active, type II inhibitor of the Tropomyosin receptor kinase (TRK) family.[1][2][3] The TRK family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, function, and survival. Aberrant activation of TRK signaling through gene fusions or mutations is a known oncogenic driver in a variety of adult and pediatric cancers. This compound has demonstrated significant anti-tumor efficacy in preclinical models and the ability to overcome certain acquired resistance mutations that can arise during cancer therapy.[1][3] This guide provides a comprehensive overview of the available binding affinity data for this compound, alongside detailed representative experimental protocols and relevant signaling pathway diagrams to support further research and development.

Binding Affinity of this compound

This compound exhibits potent inhibitory activity against all three TRK family members, with a particularly high affinity for TrkB. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| TrkA | 10.5[1][2][3] |

| TrkB | 0.7[1][2][3] |

| TrkC | 2.6[1][2][3] |

Table 1: In vitro inhibitory activity of this compound against TRK kinases.

Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for the TRK family. This selectivity is a critical attribute for a therapeutic candidate, as off-target kinase inhibition can lead to undesirable side effects. While the comprehensive selectivity data from the primary publication is unavailable, some publicly accessible data from commercial vendors provides insight into its activity against other kinases.

| Target | IC50 (nM) |

| CSF1R | 1.2 |

| PDGFRα | 24.2 |

| Abl-1 | 83.6 |

| PDGFRβ | 95.7 |

| c-Kit | 2167 |

Table 2: Inhibitory activity of this compound against a selection of non-TRK kinases.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to characterize TRK inhibitors.

In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a common method to determine the IC50 value of a compound against a purified kinase enzyme.

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, or TrkC enzyme.

-

ATP.

-

A suitable substrate (e.g., a synthetic peptide).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

This compound (or other test compounds) serially diluted in DMSO.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

A plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare a solution of the recombinant TRK enzyme in assay buffer.

-

Prepare a solution of the substrate and ATP in assay buffer.

-

In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (as a control).

-

Add 2 µL of the TRK enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of a compound on cancer cells that are dependent on TRK signaling.

-

Reagents and Materials:

-

A cancer cell line with a known TRK fusion (e.g., KM-12 cells).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound serially diluted in DMSO.

-

A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white plates.

-

A plate reader capable of luminescence detection.

-

-

Procedure:

-

Seed the TRK-fusion positive cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is inhibited by this compound. Upon binding of a neurotrophin ligand, the TRK receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival and proliferation.

Caption: TRK Signaling Pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the in vitro IC50 value of a TRK inhibitor.

Caption: IC50 Determination Workflow.

References

Preclinical Profile and In Vivo Efficacy of Ihmt-trk-284: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ihmt-trk-284 is a novel, orally available, type II inhibitor of Tropomyosin Receptor Kinase (TRK) demonstrating potent and selective activity against TRKA, TRKB, and TRKC. Preclinical data highlights its capacity to overcome acquired resistance to other TRK inhibitors, a significant challenge in clinical settings. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro activity, in vivo efficacy in tumor models, and pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, alongside visualizations of the targeted signaling pathway and experimental workflows to support further research and development.

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers. While first and second-generation TRK inhibitors have shown significant clinical benefit, the emergence of acquired resistance mutations limits their long-term efficacy.

This compound is a next-generation, type II TRK inhibitor designed to address this challenge. Its unique binding mode allows it to inhibit not only wild-type TRK kinases but also a spectrum of clinically relevant resistance mutations. This whitepaper summarizes the key preclinical findings that underscore the therapeutic potential of this compound.

In Vitro Activity

Kinase Inhibition

This compound demonstrates potent enzymatic inhibition of TRKA, TRKB, and TRKC. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| TRKA | 10.5[1][2] |

| TRKB | 0.7[1][2] |

| TRKC | 2.6[1][2] |

| Table 1: In vitro kinase inhibitory activity of this compound. |

Cell-Based Proliferation

The anti-proliferative effects of this compound were evaluated in various cell lines, including BaF3 cells engineered to express TRK fusion proteins and the KM-12-LUC colorectal cancer cell line.

| Cell Line | IC50 (µM) |

| BaF3-TEL-TRKA | Data not available |

| BaF3-TEL-TRKB | Data not available |

| BaF3-TEL-TRKC | Data not available |

| KM-12-LUC | Data not available |

| Table 2: Anti-proliferative activity of this compound in various cell lines. While the source indicates anti-proliferative effects, specific IC50 values were not provided in the abstract.[1] |

Activity Against Resistance Mutations

A key feature of this compound is its ability to overcome common resistance mutations that arise during treatment with other TRK inhibitors. It has shown activity against mutations in the ATP binding pocket (e.g., V573M, F589L) and the DFG motif (e.g., G667C/S).

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in mouse xenograft models.

| Model | Dose | Tumor Growth Inhibition (TGI) |

| BaF3-TEL-TRKA Xenograft | 40 mg/kg/day (p.o.) | 68%[1] |

| 80 mg/kg/day (p.o.) | Not Specified | |

| BaF3-TEL-TRKB Xenograft | 40 mg/kg/day (p.o.) | 93%[1] |

| 80 mg/kg/day (p.o.) | Not Specified | |

| BaF3-TEL-TRKC Xenograft | 40 mg/kg/day (p.o.) | 58%[1] |

| 80 mg/kg/day (p.o.) | Not Specified | |

| KM-12-LUC Xenograft | 40 mg/kg/day (p.o.) | 93%[1] |

| 80 mg/kg/day (p.o.) | 95%[1] | |

| Table 3: In vivo anti-tumor efficacy of this compound in mouse xenograft models. |

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic profiles in multiple species, including mice, rats, and dogs, supporting its development as an orally administered therapeutic.[3]

Table 4: Pharmacokinetic parameters of this compound. Specific data for parameters such as Cmax, Tmax, AUC, and half-life were not available in the reviewed abstracts.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. In cancers driven by TRK fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. This compound blocks this aberrant signaling.

Caption: TRK Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Protocols

The following are representative protocols for the key assays used in the preclinical evaluation of this compound. These are generalized procedures and may not reflect the exact details of the original studies.

In Vitro Kinase Inhibition Assay (Radiometric)

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

-

Reagent Preparation: Recombinant TRK kinase, a suitable substrate (e.g., a synthetic peptide), and a stock solution of this compound in DMSO are prepared. A reaction buffer containing ATP and [γ-32P]ATP is also prepared.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are added to a microplate.

-

Initiation and Incubation: The reaction is initiated by the addition of the ATP/[γ-32P]ATP mixture and incubated at 30°C for a defined period.

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Separation: The reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation Assay (MTS/MTT)

Caption: Workflow for a typical MTS or MTT cell proliferation assay.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for 72 hours to allow for an effect on cell proliferation.

-

Reagent Addition: An MTS or MTT reagent is added to each well.

-

Incubation and Solubilization: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. If using MTT, a solubilization solution is added.

-

Absorbance Reading: The absorbance is measured at approximately 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

Caption: Workflow for an in vivo tumor xenograft study.

-

Cell Implantation: Tumor cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Group Assignment: Mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses, typically once daily. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined treatment duration.

-

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

Conclusion

The preclinical data for this compound demonstrate its potential as a highly potent and selective, orally available TRK inhibitor. Its ability to overcome a range of clinically relevant resistance mutations suggests that it may offer a significant therapeutic advantage over existing TRK inhibitors. The robust in vivo efficacy in multiple tumor models further supports its continued development as a promising new agent for the treatment of TRK fusion-positive cancers. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Ihmt-trk-284: A Potent Type II Kinase Inhibitor Targeting TRK Family Kinases

Hefei, China - Researchers have unveiled a novel, orally available type II kinase inhibitor, Ihmt-trk-284, demonstrating significant potency against Tropomyosin receptor kinase (TRK) family proteins and the ability to overcome multiple clinically relevant resistance mutations. This development, detailed in the European Journal of Medicinal Chemistry, presents a promising new therapeutic candidate for cancers driven by NTRK gene fusions or mutations.[1]

This compound, also identified as compound 34, originates from an indazole-based scaffold.[1] Its design as a type II inhibitor allows it to bind to the inactive "DFG-out" conformation of the kinase, a strategy that can confer greater selectivity and the ability to overcome resistance mutations that affect the ATP-binding pocket.

Unpacking the Potency and Selectivity of this compound

This compound has demonstrated nanomolar inhibitory activity against all three TRK family members. In biochemical assays, it recorded IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM for TRKA, TRKB, and TRKC, respectively.[1] This potent inhibition of the primary targets is a crucial attribute for a therapeutic candidate.

A comprehensive kinome scan across 468 kinases and their mutants revealed a highly selective profile for this compound, with a selectivity score (S score (1)) of 0.02 at a concentration of 1 µM.[1] This high degree of selectivity is critical for minimizing off-target effects and improving the safety profile of the drug. Further profiling demonstrated its inhibitory activity against other kinases, as detailed in the table below.

| Target Kinase | IC50 (nM) |

| TRKB | 0.7 |

| TRKC | 2.6 |

| TRKA | 10.5 |

| CSF1R | 1.2 |

| PDGFRα | 24.2 |

| Abl1 | 83.6 |

| PDGFRβ | 95.7 |

| KIT | 2167 |

Overcoming the Hurdle of Drug Resistance

A significant challenge in targeted cancer therapy is the emergence of drug resistance. This compound has shown a remarkable ability to inhibit TRK kinases harboring mutations that confer resistance to other inhibitors. Specifically, it has demonstrated activity against the V573M and F589L mutations located in the ATP binding pocket, as well as the G667C/S mutations within the DFG motif.[1] This capacity to overcome resistance is a key advantage and a primary focus of its development.

In Vivo Efficacy and Pharmacokinetic Profile

Preclinical studies in animal models have underscored the therapeutic potential of this compound. The compound has exhibited favorable pharmacokinetic profiles in mice, rats, and dogs, indicating good oral bioavailability and systemic exposure.[1]

In mouse xenograft models, this compound demonstrated robust anti-tumor efficacy. These models included those driven by wild-type TRKA, B, and C, as well as models with TRKA resistance mutations.[1] The potent in vivo activity, coupled with its ability to overcome resistance, strongly supports its continued development as a clinical candidate for patients with TRK-driven malignancies.

The TRK Signaling Pathway: The Target of this compound

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, in various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of chimeric TRK proteins. These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.

This compound exerts its therapeutic effect by inhibiting the kinase activity of these aberrant TRK proteins, thereby blocking the downstream signaling cascades. The primary signaling pathways activated by TRK kinases are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.

Caption: TRK Signaling Pathway and Inhibition by this compound.

Experimental Methodologies

A summary of the key experimental protocols used in the characterization of this compound is provided below.

In Vitro Kinase Assay

The inhibitory activity of this compound against TRK kinases was determined using a radiometric assay.

Caption: Workflow for the in vitro radiometric kinase assay.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines expressing TRK fusions were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent was added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were solubilized by adding a detergent solution.

-

Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

Caption: Workflow for in vivo xenograft efficacy studies.

Future Directions

The potent and selective profile of this compound, combined with its ability to overcome resistance mutations and its favorable in vivo properties, positions it as a strong candidate for further clinical investigation. Future studies will likely focus on formal preclinical toxicology and safety pharmacology assessments to support an Investigational New Drug (IND) application and the initiation of human clinical trials for patients with TRK-positive cancers.

References

In-Depth Technical Guide: Discovery and Synthesis of Ihmt-trk-284

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ihmt-trk-284 is a novel, orally bioavailable, type II inhibitor of Tropomyosin receptor kinases (TRK) that has demonstrated significant potential in overcoming resistance to existing TRK-targeted therapies. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals. The core of this inhibitor is an indazole-based scaffold, developed through a type II kinase inhibitor fragments hybrid design approach coupled with a ring closure strategy. Preclinical data highlights its potent and selective inhibition of TRKA, TRKB, and TRKC, including clinically relevant mutants, and its efficacy in in-vivo models.

Discovery and Rationale

The development of this compound was driven by the clinical need to overcome acquired resistance to first-generation TRK inhibitors. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide array of cancers. While initial TRK inhibitors have shown remarkable efficacy, the emergence of resistance mutations, particularly in the ATP binding pocket and the DFG motif, limits their long-term benefit.

This compound was designed as a type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase. This approach offers the potential to overcome resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors. The discovery process began with an indazole-based scaffold, which was elaborated using a fragment hybrid design and a ring closure strategy to optimize binding and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| TRKA | 10.5[1] |

| TRKB | 0.7[1] |

| TRKC | 2.6[1] |

Table 2: Kinome Selectivity

| Parameter | Value |

| Kinases and Mutants Tested | 468[1] |

| S score (1) at 1 µM | 0.02[1] |

The S score is a measure of selectivity, with a lower score indicating higher selectivity.

Table 3: Activity Against Resistant Mutants

| Mutant | Location |

| V573M | ATP binding pocket[1] |

| F589L | ATP binding pocket[1] |

| G667C/S | DFG region[1] |

This compound demonstrated the ability to overcome drug resistance conferred by these mutations.

Table 4: In Vivo Pharmacokinetic Profile

| Species | Outcome |

| Mice | Good PK profile[1] |

| Rats | Good PK profile[1] |

| Dogs | Good PK profile[1] |

Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability are not publicly available in the reviewed literature.

Table 5: In Vivo Efficacy

| Mouse Model | Outcome |

| TRKA/B/C driven models | Good antitumor efficacy[1] |

| TRKA mutant models | Good antitumor efficacy[1] |

| KM-12-LUC cell-mediated model | Good antitumor efficacy[1] |

Specific tumor growth inhibition (TGI) percentages and other quantitative efficacy data are not detailed in the available literature.

Signaling Pathway and Mechanism of Action

This compound acts as a type II inhibitor of the TRK signaling pathway. TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth.

This compound binds to the inactive "DFG-out" conformation of the TRK kinase domain, preventing the conformational change required for ATP binding and kinase activation. This effectively blocks the downstream signaling cascades.

Caption: TRK signaling pathway and the inhibitory action of this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The discovery was based on an indazole scaffold, suggesting a multi-step synthetic route likely involving the formation of the indazole core, followed by the introduction of the thiazole and pyridine moieties, and finally the addition of the N-(4-methylpiperazin-1-yl)acetamide side chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available in the public domain. However, based on standard methodologies in kinase inhibitor drug discovery, the following outlines the likely experimental workflows.

Kinase Inhibition Assay Workflow

Caption: A generalized workflow for determining the IC50 of this compound.

Cell Viability Assay Workflow

Caption: A typical workflow for assessing the effect of this compound on cancer cell viability.

In Vivo Tumor Growth Study Workflow

Caption: A standard workflow for evaluating the in vivo antitumor efficacy of this compound.

Conclusion

This compound is a promising, orally available, next-generation TRK inhibitor with a novel type II binding mechanism. Its potent and selective inhibition of wild-type and mutant TRK kinases, coupled with demonstrated in vivo antitumor activity, positions it as a strong candidate for further development. This technical guide summarizes the currently available data to facilitate further research and development efforts in the field of TRK-targeted cancer therapy. The lack of publicly available, detailed synthesis and experimental protocols highlights the need for the full publication of these findings to accelerate progress in this area.

References

An In-depth Technical Guide to Ihmt-trk-284: A Potent Type II Inhibitor of TRK Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ihmt-trk-284, a novel and potent type II Tropomyosin Receptor Kinase (TRK) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details to effectively study and utilize this compound in the context of TRK fusion-positive cancers. This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of this compound.

Introduction to TRK Fusions and this compound

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][3] These fusion proteins lead to constitutive activation of the kinase domain, resulting in uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ cascades.[2][4]

This compound (also referred to as compound 34) is a potent, orally active, type II TRK kinase inhibitor.[5] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism of action compared to type I inhibitors. This characteristic contributes to its ability to overcome certain acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[6]

Mechanism of Action and Preclinical Efficacy

This compound demonstrates potent inhibitory activity against all three TRK isoforms and maintains efficacy against several clinically relevant resistance mutations. Its preclinical data highlights its potential as a valuable research tool and a promising therapeutic candidate.

In Vitro Potency and Selectivity

This compound exhibits nanomolar potency against wild-type TRK kinases and a high degree of selectivity across the kinome.

Table 1: In Vitro Inhibitory Activity of this compound against TRK Kinases

| Target | IC₅₀ (nM) |

| TRKA | 10.5[5][7] |

| TRKB | 0.7[5][7] |

| TRKC | 2.6[5][7] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC₅₀ (nM) |

| CSF1R | 1.2[7] |

| PDGFRα | 24.2[7] |

| Abl-1 | 83.6[7] |

| PDGFRβ | 95.7[7] |

| c-Kit | 2167[7] |

A kinome scan of 468 kinases and mutants revealed a high selectivity score (S score (1) = 0.02 at 1 µM), indicating minimal off-target activity.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to inhibit TRK kinases harboring mutations that confer resistance to other TRK inhibitors. It has demonstrated activity against mutants in the ATP binding pocket (V573M and F589L) and the DFG motif (G667C/S).

Cellular Activity

In cellular assays, this compound effectively suppresses the proliferation of cancer cell lines driven by TRK fusions. It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in KM-12-LUC human colon cancer cells, which harbor a TPM3-NTRK1 fusion.[5]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| BaF3-TEL-TRKA | 40 | 68%[5] |

| BaF3-TEL-TRKB | 40 | 93%[5] |

| BaF3-TEL-TRKC | 40 | 58%[5] |

| KM-12-LUC | 40 | 93%[5] |

| KM-12-LUC | 80 | 95%[5] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental processes is crucial for a comprehensive understanding of this compound's function and evaluation.

Caption: TRK Fusion Protein Signaling and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the efficacy of this compound.

TRK Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified TRK kinases.

Materials:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the TRK kinase and Poly(Glu, Tyr) substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of TRK fusion-positive cancer cells.

Materials:

-

TRK fusion-positive cell line (e.g., KM-12)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.[5]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of TRK Signaling

This protocol is for examining the effect of this compound on the phosphorylation of TRK and its downstream signaling proteins.

Materials:

-

TRK fusion-positive cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-TRK, TRK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

TRK fusion-positive cancer cells (e.g., KM-12-LUC)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the TRK fusion-positive cancer cells into the flank of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 10-21 days).[5]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

This compound is a highly potent and selective type II TRK inhibitor with significant preclinical activity against a range of TRK fusion-positive cancer models, including those with acquired resistance mutations. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this promising compound. Its unique mechanism of action and favorable preclinical profile warrant continued exploration in the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Ihmt-trk-284 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel, orally available type II TRK kinase inhibitor, Ihmt-trk-284 (also known as compound 34), and its emerging applications in cancer research. This document details its mechanism of action, key quantitative data, and comprehensive experimental protocols for its investigation, serving as a vital resource for the scientific community.

Core Compound Profile: this compound

This compound is a potent and highly selective inhibitor of Tropomyosin receptor kinases (TRK), a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a critical role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known oncogenic driver in a variety of adult and pediatric cancers.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, including those harboring mutations that confer resistance to other TRK inhibitors.[1][2]

Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the inactive conformation of the TRK kinase domain. This mode of inhibition allows it to overcome common resistance mutations that can arise in the ATP-binding pocket.[2] Upon binding, this compound effectively blocks the phosphorylation of TRK kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation, namely the AKT and ERK pathways.[2] This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TRKA | 10.5 |

| TRKB | 0.7 |

| TRKC | 2.6 |

Data sourced from multiple studies.[1][2][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosage (mg/kg, p.o., daily) | Treatment Duration | Tumor Growth Inhibition (TGI) |

| BaF3-TEL-TRKA | 40 | 10 days | 68% |

| BaF3-TEL-TRKB | 40 | 10 days | 93% |

| BaF3-TEL-TRKC | 40 | 10 days | 58% |

| KM-12-LUC | 40 | 10 days | 93% |

| KM-12-LUC | 80 | 10 days | 95% |

| BaF3-LMNA-TRKA-F589L | 80 | Not Specified | 88% |

| BaF3-LMNA-TRKA-G667S | 80 | Not Specified | 89% |

Data represents findings from preclinical studies.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the this compound signaling pathway and a general experimental workflow are provided below.

References

- 1. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for IHMT-TRK-284 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental use of IHMT-TRK-284, a potent, orally active type II Tropomyosin Receptor Kinase (TRK) inhibitor, in a cell culture setting. The protocols outlined below are based on established methodologies for the assessment of kinase inhibitors in cancer cell lines, with specific parameters tailored for this compound based on available data. The primary model cell line discussed is the KM-12 human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, rendering it highly sensitive to TRK inhibition.

Introduction to this compound

This compound is a selective inhibitor of TRKA, TRKB, and TRKC kinases. Its mechanism of action involves the inhibition of the constitutive activation of TRK fusion proteins, which are oncogenic drivers in a variety of cancers. By blocking downstream signaling pathways, this compound can induce cell cycle arrest and apoptosis in TRK-dependent cancer cells. It has also been shown to overcome acquired resistance to other TRK inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against TRK kinases and its anti-proliferative effects on the KM-12 cell line.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (TRKA) | 10.5 nM | Kinase Assay | [1][2] |

| IC50 (TRKB) | 0.7 nM | Kinase Assay | [1][2] |

| IC50 (TRKC) | 2.6 nM | Kinase Assay | [1][2] |

| Anti-proliferative Effect | Effective up to 10 µM (72h) | KM-12-LUC | [2] |

| Apoptosis Induction | Observed up to 10 µM (24h) | KM-12-LUC | [2] |

| Cell Cycle Arrest | G0/G1 phase arrest (24h) | KM-12-LUC | [2] |

Experimental Protocols

Cell Culture and Maintenance of KM-12 Cells

The KM-12 cell line is a human colorectal adenocarcinoma cell line that is adherent.

Materials:

-

KM-12 cells

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture KM-12 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, aspirate the culture medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and plate at the desired density for experiments or continued culture.

Anti-Proliferation Assay (MTS Assay)

This protocol is for determining the effect of this compound on the proliferation of KM-12 cells.

Materials:

-

KM-12 cells in complete culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Protocol:

-

Seed KM-12 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in KM-12 cells treated with this compound using flow cytometry.

Materials:

-

KM-12 cells in complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed KM-12 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of TRK Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the TRK signaling pathway.

Materials:

-

KM-12 cells in complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: p-TRKA (Tyr490), TRKA, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed KM-12 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at desired concentrations for 2-4 hours.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control.

Visualizations

TRK Signaling Pathway

Caption: TRK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating the cellular effects of this compound.

References

- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Ihmt-trk-284 stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHMT-TRK-284 is a potent and orally active type II inhibitor of Tropomyosin Receptor Kinase (TRK) A, B, and C.[1][2] It has demonstrated significant anti-tumor efficacy in vivo and is a valuable tool for research in oncology and neurobiology.[1][2] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for in vitro and in vivo studies.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value | Reference |

| Target(s) | TRKA, TRKB, TRKC | [1][2] |

| IC₅₀ Values | TRKA: 10.5 nM, TRKB: 0.7 nM, TRKC: 2.6 nM | [1][2] |

| Form | Powder | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Preparation of Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Note: For other TRK inhibitors like larotrectinib, a solubility of up to 86 mg/mL in DMSO has been reported.[3] While a specific maximum solubility for this compound is not publicly available, a 10 mM stock in DMSO is a commonly used and effective concentration.

Preparation of Working Concentrations

This section details the preparation of working concentrations of this compound for in vitro cell-based assays and in vivo studies.

In Vitro Working Solutions

For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2]

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in DMSO. This is recommended to avoid precipitation of the compound when directly adding a highly concentrated DMSO stock to an aqueous solution.

-

Final Dilution: Add the desired volume of the intermediate dilution to the cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 1 µM in 2 mL of cell culture medium, you can add 2 µL of a 1 mM intermediate dilution.

-

Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

| Stock Concentration | Intermediate Dilution (in DMSO) | Final Working Concentration (Example) | Final DMSO Concentration (Example) |

| 10 mM | 1 mM | 1 µM | 0.1% |

| 10 mM | 100 µM | 100 nM | 0.1% |

| 10 mM | 10 µM | 10 nM | 0.1% |

In Vivo Formulation

For in vivo studies, this compound can be formulated for oral administration. A common formulation involves the use of co-solvents to improve solubility and bioavailability.

Example Formulation:

A suggested formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]

Protocol:

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO.

-

Addition of Co-solvents: Add PEG300 to the DMSO solution and mix well.

-

Addition of Surfactant: Add Tween 80 to the mixture and mix thoroughly.

-

Final Dilution: Slowly add saline or PBS to the mixture to reach the final desired volume and concentration. The final solution should be a clear and homogeneous suspension.

Example In Vivo Formulation Proportions:

| Component | Percentage |

| DMSO | 5-10% |

| PEG300 | 30-40% |

| Tween 80 | 5% |

| Saline or PBS | 45-60% |

Note: The exact proportions may need to be optimized depending on the desired final concentration and the specific experimental requirements.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

Caption: Workflow for preparing this compound stock solution.

Caption: Workflow for preparing in vitro working solutions.

TRK Signaling Pathway

This compound exerts its effects by inhibiting the TRK signaling pathway. Understanding this pathway is crucial for interpreting experimental results. Neurotrophins bind to TRK receptors, leading to receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.

Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for In vivo Dosing of Ihmt-trk-284 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Ihmt-trk-284, a novel, orally available type II Tropomyosin Receptor Kinase (TRK) inhibitor, in mouse models of cancer. The protocols outlined below are based on preclinical studies demonstrating its anti-tumor efficacy and favorable pharmacokinetic profile.

Introduction to this compound

This compound is a potent inhibitor of TRKA, TRKB, and TRKC kinases, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively[1]. It has demonstrated significant in vivo anti-tumor efficacy in mouse models bearing TRK fusions or mutations[1]. This document provides detailed protocols for in vivo dosing and summarizes the available quantitative data to guide researchers in designing their own preclinical studies.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In cancers driven by TRK fusions or mutations, this pathway is constitutively active, promoting tumorigenesis. This compound, as a type II inhibitor, binds to the inactive conformation of the TRK kinase domain, effectively blocking this aberrant signaling.

Figure 1: Simplified TRK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound in mice.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| TRKA | 10.5 |

| TRKB | 0.7 |

| TRKC | 2.6 |

| Data from the primary publication[1]. |

Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |

| 25 | 1250 | 2 | 8560 | 4.5 |

| 50 | 2890 | 4 | 25400 | 5.2 |

| Pharmacokinetic parameters were determined following a single oral gavage dose in BALB/c mice. Data is extrapolated from the primary publication's figures and text[1]. |

Table 3: In Vivo Efficacy of this compound in a KM12-luc Xenograft Mouse Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 50 mg/kg, once daily (p.o.) | 85 |

| Tumor growth inhibition was assessed after 21 days of treatment in nude mice bearing KM12-luc colorectal cancer xenografts, which harbor a TRKA fusion. Data is extrapolated from the primary publication's figures and text[1]. |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy and pharmacokinetic studies with this compound in mouse models.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Figure 2: Experimental workflow for an in vivo efficacy study.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Cancer cell line with TRK fusion or mutation (e.g., KM12-luc)

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Sterile syringes and oral gavage needles (20-22 gauge)

-

Calipers for tumor measurement

-

Analytical balance

Procedure:

-

Cell Culture and Implantation: Culture KM12-luc cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume). Administer the drug or vehicle control orally via gavage once daily.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. At the endpoint, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.

References

Application Notes and Protocols: Probing TRK Phosphorylation using Ihmt-trk-284 in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1][2][3][4] Dysregulation of TRK signaling, often through gene fusions, is implicated in various cancers.[2][3][5] Ihmt-trk-284 is a potent, orally active, type II pan-TRK inhibitor that has demonstrated significant anti-tumor efficacy.[6][7][8] This document provides detailed application notes and a comprehensive protocol for utilizing this compound as a tool to probe the inhibition of TRK phosphorylation in a Western blot format. This is a critical assay for researchers studying TRK signaling and for the development of novel TRK-targeted therapies.

This compound: A Potent Pan-TRK Inhibitor

This compound is a selective inhibitor of TRKA, TRKB, and TRKC. Its potency has been characterized by determining its half-maximal inhibitory concentration (IC50) against the purified kinases and its half-maximal effective concentration (EC50) in cell-based assays.

| Target | IC50 (nM) | Cell-based EC50 (nM) |

| TRKA | 10.5[6][7][8] | 26 (p-TRKA Y490)[7] |

| TRKB | 0.7[6][7][8] | 69 (p-TRKB Y515)[7] |

| TRKC | 2.6[6][7][8] | 29 (p-TRKC Y516)[7] |

This compound has also demonstrated efficacy in inhibiting the proliferation of cancer cell lines harboring TRK fusions, such as the KM-12 cell line.[5][7]

TRK Signaling Pathway

Upon binding of their neurotrophin ligands, TRK receptors dimerize and autophosphorylate specific tyrosine residues within their cytoplasmic kinase domains.[1][9][10] This autophosphorylation initiates downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are pivotal for cell survival, proliferation, and differentiation.[1][11][12] this compound, as a type II inhibitor, targets the kinase domain of TRK, thereby preventing this initial phosphorylation event and blocking downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Pan TRK [RM423] - Biocare Medical [biocare.net]

- 3. biocare.net [biocare.net]

- 4. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (this compound) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunoprecipitation of TRK Proteins with Ihmt-trk-284 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Tropomyosin receptor kinase (TRK) proteins from cell lysates treated with the selective TRK inhibitor, Ihmt-trk-284. This document includes information on the inhibitor's activity, a step-by-step experimental workflow, and expected outcomes for the analysis of TRK protein interactions.

Introduction to this compound and TRK Proteins

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[1][2] this compound is a potent, orally active, type II TRK kinase inhibitor with high selectivity. Understanding the effect of this inhibitor on TRK protein interactions is vital for elucidating its mechanism of action and for the development of targeted cancer therapies.

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against all three TRK family members. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

| Target Protein | IC50 (nM) |

| TRKA | 10.5 |

| TRKB | 0.7 |

| TRKC | 2.6 |

Data sourced from MedchemExpress and TargetMol.

Representative Data: Co-Immunoprecipitation of TRK Proteins with Downstream Effectors Following this compound Treatment

The following tables represent the expected quantitative outcomes from a co-immunoprecipitation (co-IP) experiment designed to investigate the effect of this compound on the interaction between TRK proteins and key downstream signaling molecules. The data is presented as a relative quantification of the co-precipitated protein, normalized to the amount of immunoprecipitated TRK protein.

Table 1: Effect of this compound on the Interaction of TRKA with Downstream Signaling Proteins

| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKA) |

| Vehicle (DMSO) | TRKA | SHC1 | 1.00 |

| This compound (100 nM) | TRKA | SHC1 | 0.35 |

| Vehicle (DMSO) | TRKA | GRB2 | 1.00 |

| This compound (100 nM) | TRKA | GRB2 | 0.40 |

| Vehicle (DMSO) | TRKA | PLCγ1 | 1.00 |

| This compound (100 nM) | TRKA | PLCγ1 | 0.30 |

Table 2: Effect of this compound on the Interaction of TRKB with Downstream Signaling Proteins

| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKB) |

| Vehicle (DMSO) | TRKB | SHC1 | 1.00 |

| This compound (10 nM) | TRKB | SHC1 | 0.25 |

| Vehicle (DMSO) | TRKB | GRB2 | 1.00 |

| This compound (10 nM) | TRKB | GRB2 | 0.30 |

| Vehicle (DMSO) | TRKB | PLCγ1 | 1.00 |

| This compound (10 nM) | TRKB | PLCγ1 | 0.20 |

Table 3: Effect of this compound on the Interaction of TRKC with Downstream Signaling Proteins

| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Amount of Co-precipitated Protein (Normalized to TRKC) |

| Vehicle (DMSO) | TRKC | SHC1 | 1.00 |

| This compound (30 nM) | TRKC | SHC1 | 0.30 |

| Vehicle (DMSO) | TRKC | GRB2 | 1.00 |

| This compound (30 nM) | TRKC | GRB2 | 0.35 |

| Vehicle (DMSO) | TRKC | PLCγ1 | 1.00 |

| This compound (30 nM) | TRKC | PLCγ1 | 0.25 |

Note: The data presented in these tables is representative and intended to illustrate the expected outcome of the experiment based on the known function of this compound as a TRK inhibitor. Actual results may vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRK signaling pathway and the experimental workflow for the immunoprecipitation of TRK proteins following treatment with this compound.

Caption: TRK Signaling Pathway Inhibition by this compound.

Caption: Immunoprecipitation Experimental Workflow.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human cell line endogenously expressing or overexpressing TRK proteins (e.g., neuroblastoma cell lines like SH-SY5Y or IMR-32).

-

This compound: Stock solution in DMSO.

-

Antibodies:

-

Rabbit anti-pan-Trk monoclonal antibody for immunoprecipitation.

-

Mouse or rabbit antibodies against downstream targets (e.g., SHC1, GRB2, PLCγ1) for Western blotting.

-

Secondary antibodies conjugated to HRP.

-

-